Chloromethyl Propyl Carbonate

Overview

Description

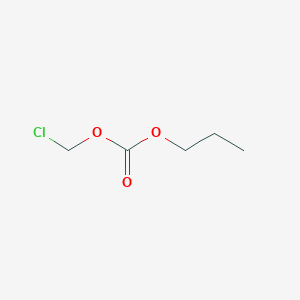

Chloromethyl Propyl Carbonate is an organic compound with the molecular formula C5H9ClO3. It is a colorless to nearly colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its role in the production of various pharmaceuticals and other fine chemicals.

Mechanism of Action

Target of Action

Chloromethyl Propyl Carbonate (CMPC) is primarily used as an organic synthesis intermediate . It is a key intermediate in the synthesis of various pharmaceuticals, including antiviral and hepatitis B drugs .

Mode of Action

The mode of action of CMPC involves its use as a chloromethylating agent. In the presence of a catalyst such as zinc iodide, CMPC can undergo a reaction with aromatic compounds to yield chloromethyl derivatives . This process is known as chloromethylation .

Biochemical Pathways

It is known that the chloromethyl derivatives produced from the chloromethylation process can be transformed into a variety of fine chemicals, polymers, and pharmaceuticals .

Pharmacokinetics

As an intermediate in drug synthesis, the pharmacokinetic properties of the final drug product would be more relevant to therapeutic applications .

Result of Action

The result of CMPC’s action is the production of chloromethyl derivatives, which are key intermediates in the synthesis of various pharmaceuticals . These derivatives can be further processed to produce a range of therapeutic agents, including antiviral and hepatitis B drugs .

Action Environment

The efficacy and stability of CMPC’s action can be influenced by various environmental factors. For instance, the chloromethylation process is typically carried out under mild conditions and in an inert atmosphere . Additionally, CMPC is sensitive to moisture, indicating that the reaction environment needs to be carefully controlled to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl Propyl Carbonate can be synthesized through the reaction of isopropyl chloroformate with paraformaldehyde under mild conditions. The reaction typically involves the use of a novel catalyst that ensures complete reaction and high yield. The process is environmentally friendly, with minimal waste production .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions allows for high yield and purity of the product. The process is designed to be cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl Propyl Carbonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to produce propyl carbonate and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.

Hydrolysis: This reaction can be carried out using water or aqueous solutions under acidic or basic conditions.

Major Products

Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would produce an amine derivative of propyl carbonate.

Hydrolysis: The major products are propyl carbonate and hydrochloric acid.

Scientific Research Applications

Chloromethyl Propyl Carbonate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Chloromethyl Isopropyl Carbonate: Similar in structure but with an isopropyl group instead of a propyl group.

Chloromethyl Methyl Carbonate: Contains a methyl group instead of a propyl group.

Uniqueness

Chloromethyl Propyl Carbonate is unique due to its specific reactivity and the balance between its physical properties and chemical reactivity. Its ability to participate in a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .

Biological Activity

Chloromethyl Propyl Carbonate (CMPC), with the chemical formula CHClO, is an organic carbonate ester notable for its reactivity and versatility in organic synthesis. This compound is primarily utilized in the pharmaceutical and agrochemical industries, where it serves as a reagent for introducing chloromethyl functional groups into various molecular structures. Understanding the biological activity of CMPC is crucial due to its potential interactions with biological molecules, which can influence drug design and toxicity profiles.

Chemical Structure and Properties

This compound is characterized by a chloromethyl group attached to a propyl carbonate moiety. It appears as a colorless liquid with a pungent odor. Its unique structure allows for specific reactivity patterns, particularly in its interactions with nucleophilic sites on proteins and nucleic acids, which can lead to modifications affecting biological functions.

Biological Interactions

Research indicates that compounds containing chloromethyl groups, such as CMPC, can significantly interact with biological molecules. These interactions often involve:

- Nucleophilic Attack : The chloromethyl group can react with nucleophilic sites on amino acids in proteins or bases in nucleic acids, potentially leading to covalent modifications.

- Mutagenicity : Studies have shown that similar compounds exhibit mutagenic effects on bacterial cultures, raising concerns about their safety in pharmaceutical applications .

Case Studies and Research Findings

-

Reactivity with Biological Molecules :

- Interaction studies have demonstrated that CMPC can modify proteins and nucleic acids, which may alter their biological functions. This property is particularly relevant in drug design where such modifications could enhance or inhibit the desired therapeutic effects.

- Toxicological Assessment :

-

Applications in Drug Synthesis :

- CMPC is utilized in the synthesis of various pharmaceuticals, including tenofovir disoproxil fumarate (TDF), an essential medication for HIV and Hepatitis B treatment. Concerns regarding impurities like chloromethyl isopropyl carbonate (CMIC), which shares structural similarities with CMPC, highlight the importance of monitoring residual levels due to their potential mutagenicity .

Comparative Analysis of Similar Compounds

This compound shares structural similarities with other carbonate esters. The following table summarizes some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Chloromethyl Isopropyl Carbonate | CHClO | Contains isopropyl; similar reactivity |

| Ethyl Chlorocarbonate | CHClO | Ethyl group; used in similar applications |

| Methyl Chlorocarbonate | CHClO | Methyl group; often used in organic synthesis |

The distinct reactivity patterns of CMPC make it particularly valuable in pharmaceutical chemistry compared to its counterparts.

Properties

IUPAC Name |

chloromethyl propyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIKAFFCTCQLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626724 | |

| Record name | Chloromethyl propyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35273-90-6 | |

| Record name | Chloromethyl propyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.